2-amino-N-(quinolin-3-yl)acetamide
Overview
Description
2-amino-N-(quinolin-3-yl)acetamide is a compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved via the reaction of 3-aminoquinoline with ethylcyanoacetate in dry toluene . Other synthesis protocols for quinoline derivatives include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 108-110°C .Scientific Research Applications
Molecular Structures and Coordination
- Spatial Orientations in Anion Coordination : 2-amino-N-(quinolin-3-yl)acetamide derivatives show varied spatial orientations influencing anion coordination. This property is crucial for understanding molecular interactions and designing molecular structures with specific functions (Kalita & Baruah, 2010).
Binding and Fluorescence Applications
- Interactions with Acids and Amino Acids : Certain derivatives interact with amino acids, carboxylic acids, and mineral acids, displaying changes in fluorescence intensity. This makes them valuable in developing sensors and studying molecular interactions (Kalita et al., 2011).
- Selective Fluorescent Sensors : Some derivatives serve as highly selective fluorescent sensors, particularly for distinguishing metal ions like cadmium from zinc, which is essential in environmental monitoring and biochemistry (Zhou et al., 2012).
Therapeutic Research
- Antitubercular Agents : Certain quinolin-4-yloxyacetamides, structurally similar to this compound, show potential as antitubercular agents, effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).
- Synergy with Antituberculosis Drugs : These compounds also exhibit a synergistic effect with rifampin, a first-line antituberculosis drug, indicating their potential in developing novel therapeutics for tuberculosis treatment (Giacobbo et al., 2017).
Material Science and Chemistry
- Synthesis and Properties of Lanthanide Complexes : Aryl amide derivatives of this compound have been used to synthesize lanthanide complexes, exploring their luminescent properties for potential applications in material science and imaging technologies (Wu et al., 2006).
Safety and Hazards
The safety information for 2-amino-N-(quinolin-3-yl)acetamide includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
The specificity and importance of the N-(2-arylethyl)quinolin-3-amine skeleton, which is similar to 2-amino-N-(quinolin-3-yl)acetamide, has been highlighted as a promising scaffold for anti-mycobacterial lead compounds . This suggests potential future directions for the development of new drugs based on this compound.
Properties
IUPAC Name |
2-amino-N-quinolin-3-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWTYUYAUPBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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